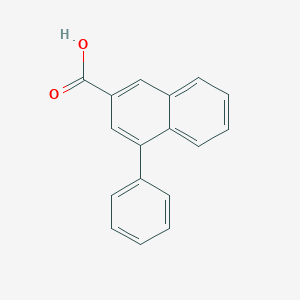

(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

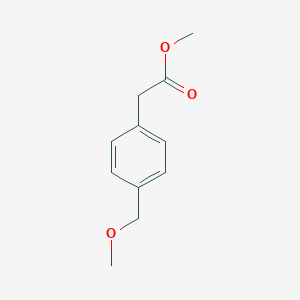

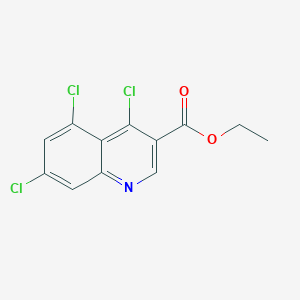

“(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid” is a chemical compound with the molecular formula C14H15NO6 . It is used for pharmaceutical testing and is available for purchase as a high-quality reference standard .

Synthesis Analysis

The synthesis of this compound involves several steps. The reaction conditions vary, but some common methods include the use of hydrogen in methanol, sodium hydroxide in tetrahydrofuran and water, and various multi-step reactions involving reagents such as pyridine, dimethylsulfoxide, HCl, and NaOH .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H15NO6. Unfortunately, the specific details about the molecular structure were not found in the search results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. These steps include reactions with hydrogen in methanol, sodium hydroxide in tetrahydrofuran and water, and various multi-step reactions involving reagents such as pyridine, dimethylsulfoxide, HCl, and NaOH .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 293.27 g/mol. Unfortunately, other specific physical and chemical properties were not found in the search results .科学的研究の応用

Entropy-Controlled Selectivity in Synthesis

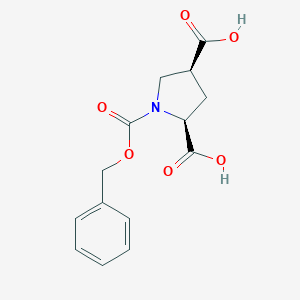

(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid is involved in entropy-controlled selectivity during the synthesis of enantiopure polyhydroxylated pyrrolidines. This chemical is a key intermediate in synthesizing azasugars like 1,4-dideoxy-1,4-imino-L-arabinitol and 1,4-dideoxy-1,4-imino-D-galactitol, which are active as enzymatic inhibitors. The synthesis process leverages the unexpected entropy-controlled reaction that maintains a consistent diastereomeric ratio across a wide temperature range (Lombardo, Fabbroni, & Trombini, 2001).

Redox-Annulations with α,β-Unsaturated Carbonyl Compounds

Cyclic amines, including pyrrolidine, react with α,β-unsaturated aldehydes and ketones through a redox-annulation process. This interaction involves the generation of a conjugated azomethine ylide, followed by 6π-electrocylization and sometimes tautomerization, leading to the formation of ring-fused pyrrolines. These can then be oxidized to pyrroles or reduced to pyrrolidines (Kang, Richers, Sawicki, & Seidel, 2015).

Synthesis of Conformationally Rigid Analogues

The molecule also plays a role in synthesizing conformationally rigid analogues of 2-amino-adipic acid, where the key steps involve alkylation-cyclization to yield the 8-azabicyclo(3.2.1)octane skeleton. This process is fundamental for creating structures with specific conformational properties (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).

Structural Studies

In structural chemistry, the benzyloxycarbonyl group, as part of the compound, is noted for its orientation and interactions in crystal structures. These interactions are significant for understanding molecular assembly and hydrogen bonding patterns (Ramos Silva, Matos Beja, Paixão, Alte da Veiga, Sobral, & Rocha Gonsalves, 2000).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2S,4S)-1-phenylmethoxycarbonylpyrrolidine-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c16-12(17)10-6-11(13(18)19)15(7-10)14(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)(H,18,19)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFOHBSVMSYNMX-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)

![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)

![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)

![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)